molecular formula C8H6N2O2 B1319054 Imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 648423-85-2

Imidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B1319054
CAS No.: 648423-85-2
M. Wt: 162.15 g/mol
InChI Key: TUKDVVKJZVLVTD-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-7-carboxylic acid (CAS: 648423-85-2) is a bicyclic heterocyclic compound with a fused imidazole and pyridine ring system. Its molecular formula is C₈H₆N₂O₂ (MW: 162.15 g/mol), featuring a carboxylic acid group at the 7-position . This compound is a stable, white-to-light-yellow solid with applications in pharmaceuticals, material science, and analytical chemistry. It serves as a key intermediate in drug development, particularly for antiparasitic and neurological therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Development

Imidazo[1,2-a]pyridine-7-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals. Its derivatives have shown promise in treating neurological disorders and infectious diseases.

Case Study: Antiparasitic Activity
A study evaluated several derivatives of imidazo[1,2-a]pyridine against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. The results indicated that certain compounds exhibited significant antiparasitic and anti-inflammatory properties with minimal toxicity, suggesting their potential as new therapeutic agents for these neglected diseases .

Table 1: Antiparasitic Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Activity
IMPY 1≤0.006Anti-TB
IMPY 2≤0.03Anti-TB
IMPY 30.8Anti-TB

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals that enhance pest control while reducing environmental impact. Its efficacy in this area supports sustainable agricultural practices.

Biochemical Research

This compound is instrumental in biochemical research, particularly in enzyme inhibition studies. It aids in understanding metabolic pathways and disease mechanisms.

Case Study: Enzyme Inhibition
Research has demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .

Table 2: Acetylcholinesterase Inhibition by Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (μM)Target Enzyme
Derivative A0.2Acetylcholinesterase
Derivative B50Acetylcholinesterase

Material Science

This compound's unique properties make it suitable for developing advanced materials such as polymers and coatings that enhance durability and performance.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in various analytical methods to ensure accurate measurements and quality control in laboratory settings.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes or modulate receptors by binding to their active sites. This binding can lead to the disruption of normal cellular processes, resulting in therapeutic effects . The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Carboxylic Acid Substituents

The position of the carboxylic acid group on the imidazo[1,2-a]pyridine scaffold significantly influences chemical reactivity and biological activity:

Compound Name Carboxylic Acid Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Imidazo[1,2-a]pyridine-3-carboxylic acid 3 C₈H₆N₂O₂ 162.15 Limited bioactivity data; structural studies
Imidazo[1,2-a]pyridine-5-carboxylic acid 5 C₈H₆N₂O₂ 162.15 Potential anti-inflammatory applications
Imidazo[1,2-a]pyridine-7-carboxylic acid 7 C₈H₆N₂O₂ 162.15 Antiparasitic activity (IC₅₀: 0.2 μM)
Imidazo[1,2-a]pyridine-8-carboxylic acid 8 C₈H₆N₂O₂ 162.15 Under investigation for material science

Key Insight : The 7-position carboxylic acid in the target compound enhances hydrogen-bonding capacity, contributing to its superior antiparasitic activity compared to positional isomers .

Substituent Modifications on the Core Structure

Additional functional groups alter electronic, steric, and pharmacokinetic properties:

Methyl and Ethyl Esters

  • 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 80353-94-2):
    • C₉H₈N₂O₂ (MW: 176.18 g/mol).
    • Methyl at C7 and carboxylic acid at C2 reduce solubility but improve metabolic stability .
  • This compound, 2-methyl-, ethyl ester (CAS: 132272-56-1):
    • C₁₁H₁₂N₂O₂ (MW: 219.24 g/mol).
    • Ethyl ester enhances cell membrane permeability, useful in prodrug design .

Halogenated Derivatives

  • 7-Fluoro-2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159831-11-4):
    • C₉H₇FN₂O₂ (MW: 194.16 g/mol).
    • Fluorine increases lipophilicity, improving blood-brain barrier penetration .
  • 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1020038-42-9):
    • C₈H₅ClN₂O₂ (MW: 196.59 g/mol).
    • Chlorine enhances antimicrobial activity but may increase toxicity .

Trifluoromethyl Derivatives

  • 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 874830-65-6):
    • C₁₀H₇F₃N₂O₂ (MW: 244.17 g/mol).
    • Trifluoromethyl group improves enzyme-binding affinity via hydrophobic interactions .

Saturated vs. Unsaturated Ring Systems

  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid :
    • Saturated rings reduce aromaticity, increasing conformational flexibility for target binding .
  • This compound :
    • Unsaturated system enhances π-π stacking interactions with biological targets .

Antiparasitic Activity

This compound derivatives exhibit potent activity against metronidazole-resistant parasites:

Derivative IC₅₀ (μM) Target Enzyme
Derivative A 0.2 Acetylcholinesterase
Derivative B 50 Acetylcholinesterase

The 7-carboxylic acid group in Derivative A enables strong hydrogen bonding with acetylcholinesterase, explaining its low IC₅₀ .

Biological Activity

Imidazo[1,2-a]pyridine-7-carboxylic acid (IPCA) is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications of IPCA, supported by recent research findings and case studies.

Overview of Biological Activities

Imidazo[1,2-a]pyridine derivatives, including IPCA, exhibit a wide range of biological activities. Notable pharmacological effects include:

  • Anticancer Activity : IPCA has shown potential as an anticancer agent, particularly against various cancer cell lines.
  • Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for treating infections.
  • Anti-inflammatory Effects : Studies have highlighted its ability to reduce inflammation, suggesting applications in inflammatory diseases.
  • Antiparasitic Activity : IPCA has been tested against protozoan parasites such as Entamoeba histolytica and Trichomonas vaginalis, showing promising results against drug-resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their chemical structure. Key insights into SAR include:

  • Substituent Effects : Variations in substituents on the imidazo[1,2-a]pyridine core significantly influence activity. For example, modifications at the 7-position can enhance anticancer potency and selectivity.
  • Molecular Docking Studies : Computational studies have provided insights into binding affinities and interactions with target proteins, aiding in the design of more effective derivatives.

Anticancer Activity

A study investigated three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. The results indicated that:

  • IP-5 reduced cell survival by over 94% at a concentration of 500 cells.
  • IP-7 showed a significant reduction in survival rates as well.
  • IP-6 exhibited anti-survival effects only at lower concentrations, indicating varying efficacy among the compounds .

Antimicrobial Activity

In a study assessing the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives, IPCA demonstrated:

  • Effective inhibition against both Gram-positive and Gram-negative bacteria.
  • Minimum inhibitory concentrations (MICs) were determined for several derivatives, with some compounds showing MIC values as low as 0.006 μM against Mycobacterium tuberculosis .

Anti-inflammatory Properties

Research evaluating the anti-inflammatory effects of IPCA derivatives revealed:

  • Significant reduction in inflammation markers in animal models.
  • Lack of observed hepatic or renal toxicity during toxicity assessments, indicating a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity TypeSpecific Findings
AnticancerSignificant reduction in cell viability in HCC1937 cells
AntimicrobialEffective against E. coli and M. tuberculosis
Anti-inflammatoryReduced inflammation with no observed toxicity
AntiparasiticEffective against drug-resistant strains of E. histolytica

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Imidazo[1,2-a]pyridine-7-carboxylic acid and its derivatives?

Imidazo[1,2-a]pyridine derivatives are typically synthesized via cyclization reactions between 2-aminopyridines and α-haloketones or aldehydes. Recent advancements include iodine-catalyzed protocols, which improve regioselectivity and yield under mild conditions . For carboxylated derivatives like this compound, post-synthetic functionalization (e.g., hydrolysis of ester precursors) is often employed. Optimization of reaction parameters (solvent, temperature, catalyst loading) is critical to minimize side products .

Q. How is X-ray crystallography utilized to confirm the structural integrity of Imidazo[1,2-a]pyridine derivatives?

Single-crystal X-ray diffraction (SCXRD) with Bruker SMART CCD detectors and SAINT software is a gold standard for structural elucidation. For example, the crystal structure of ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate revealed planar geometry and intermolecular hydrogen bonding, essential for understanding packing interactions and stability . Researchers should prioritize high-purity crystals and validate results with Hirshfeld surface analysis to resolve ambiguities in electron density maps .

Q. What in vitro models are commonly used to assess the pharmacological potential of these compounds?

Cytotoxicity screening against cancer cell lines (e.g., HepG2, MCF-7, A375) and non-cancerous controls (e.g., Vero) is standard. For instance, derivatives like compound 10a showed selective toxicity (IC₅₀ = 10–21 µM in cancer cells vs. 76 µM in Vero), suggesting therapeutic windows . Dose-response assays and mitochondrial membrane potential assays (JC-1 staining) are recommended to confirm mechanisms like apoptosis induction .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and bioactivity of Imidazo[1,2-a]pyridine derivatives?

Quantum mechanical calculations (e.g., DFT, reaction path searches) predict transition states and intermediates, enabling rational design of reaction conditions. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to identify optimal catalysts and solvents, reducing trial-and-error cycles . Molecular docking further guides structural modifications to enhance target binding (e.g., antimicrobial or anti-inflammatory targets) .

Q. What strategies address contradictions in cytotoxicity data across cell lines or studies?

Discrepancies (e.g., compound 10a ’s high IC₅₀ in Vero cells ) may arise from differential expression of drug transporters or metabolic enzymes. Researchers should:

  • Validate assays using standardized protocols (e.g., MTT vs. resazurin).
  • Perform transcriptomic profiling to identify resistance mechanisms.
  • Compare results across multiple cell lines and primary cells to assess selectivity .

Q. How can structure-activity relationship (SAR) studies guide the design of multi-target Imidazo[1,2-a]pyridine agents?

Systematic SAR involves modifying substituents at key positions (e.g., 7-carboxylic acid for solubility, 8-aryl groups for target affinity). For example:

  • Antimicrobial activity : Secondary amine-linked derivatives (e.g., compounds 2 and 5 ) showed broad-spectrum efficacy against S. aureus and C. albicans via membrane disruption .
  • Anti-ulcer activity : Introducing 3-cyanomethyl and 8-phenylmethoxy groups mimicked zolimidine’s metabolic stability . Multi-parametric optimization (e.g., logP, hydrogen bond donors) using tools like SwissADME ensures balanced pharmacokinetics .

Q. What experimental and computational methods resolve challenges in regioselectivity during synthesis?

Regioselective formation of the imidazo[1,2-a]pyridine core can be achieved by:

  • Catalyst choice : Iodine promotes cyclization at lower temperatures, minimizing side products .
  • Directing groups : Electron-withdrawing substituents on pyridine precursors steer reactivity to the 7-position .
  • Machine learning : Training models on reaction databases predicts optimal conditions for novel substrates .

Q. Methodological Resources

  • Synthetic Protocols : Refer to iodine-catalyzed cyclization in and ester hydrolysis in .
  • Biological Assays : Standardize cytotoxicity testing using ’s cell panel and validate mechanisms via transcriptomics .
  • Computational Tools : Use Gaussian for DFT calculations and AutoDock for target engagement studies .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKDVVKJZVLVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593145
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648423-85-2
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Imidazo[1,2-a]pyridine-7-carboxylic acid
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Synthesis routes and methods I

Procedure details

A solution of 0.16 g (0.634 mmol) of benzyl-imidazo[1,2-a]pyridine-7-carboxylate and 1.5 mL of a 1M aqueous solution of KOH (1.6 mmol) in 4 mL of CH3OH was stirred at rt for 2 h. The reaction mixture was made acidic with 1N HCl and partitioned between water and CH2Cl2. The organic fraction was dried over MgSO4 filtered and the filtrate was concentrated to give 0.1 g of the title compound.
Name
benzyl-imidazo[1,2-a]pyridine-7-carboxylate
Quantity
0.16 g
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reactant
Reaction Step One
[Compound]
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aqueous solution
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0 (± 1) mol
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reactant
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1.6 mmol
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4 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In 10 ml of methanol was dissolved 866 mg of methyl imidazo[1,2-a]pyridine-7-carboxylate, and then 5 ml of a 1M sodium hydroxide aqueous solution was added thereto, followed by stirring overnight. Then, 5 ml of 1M hydrochloric acid was added thereto and the solvent was removed by evaporation. A small amount of water, ethanol, and methanol were added thereto and crystals were collected by filtration to obtain 530 mg of the title compound.
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0 (± 1) mol
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5 mL
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866 mg
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10 mL
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Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Imidazo[1,2-a]pyridine-7-carboxylic acid
Imidazo[1,2-a]pyridine-7-carboxylic acid
Imidazo[1,2-a]pyridine-7-carboxylic acid
Imidazo[1,2-a]pyridine-7-carboxylic acid
Imidazo[1,2-a]pyridine-7-carboxylic acid
Imidazo[1,2-a]pyridine-7-carboxylic acid

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